molecular formula C11H8ClFN2O B1470025 2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine CAS No. 1523058-97-0

2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine

Cat. No.: B1470025
CAS No.: 1523058-97-0
M. Wt: 238.64 g/mol
InChI Key: IEGNFYIKSWUGLK-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine is a specialized pyrimidine derivative serving as a valuable chemical intermediate in pharmaceutical and agrochemical research. This compound features a pyrimidine ring system substituted with chlorine at the 2-position and a 3-fluorophenoxy group at the 4-position, with an additional methyl group at the 5-position, creating a multifunctional scaffold for chemical synthesis . The structural architecture presents strategic points for further derivatization, making it particularly useful for developing novel bioactive molecules. Researchers utilize this compound primarily in medicinal chemistry for developing potential therapeutic agents, especially in central nervous system (CNS) disorders . The compound's mechanism of action varies with its specific derivatives but often involves modulation of neurotransmitter systems; some related pyrimidine derivatives demonstrate activity as dopamine transport inhibitors, which may contribute to their investigation for conditions such as attention deficit hyperactivity disorder (ADHD), mood disorders, and obsessive-compulsive disorder . Additional research applications include exploring its potential in agricultural chemistry, where structurally similar pyrimidine compounds have shown herbicidal activity through inhibition of essential plant enzymes . The presence of both chloro and fluorophenoxy substituents enhances this compound's reactivity and binding characteristics in molecular interactions, offering researchers a versatile building block for drug discovery programs and mechanism of action studies. Strictly for research purposes, this product is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

2-chloro-4-(3-fluorophenoxy)-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-6-14-11(12)15-10(7)16-9-4-2-3-8(13)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGNFYIKSWUGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1OC2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine is a pyrimidine derivative characterized by its molecular formula C10H6ClFN2O\text{C}_{10}\text{H}_{6}\text{ClF}\text{N}_{2}\text{O}. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting enzyme pathways relevant to various diseases, including cancer and inflammation.

Chemical Structure and Properties

The structural features of this compound include:

  • Chloro group at the 2-position
  • Fluorophenoxy group at the 4-position
  • Methyl group at the 5-position

These substitutions suggest a capacity for diverse chemical interactions, influencing its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been noted for inhibiting specific enzyme pathways, particularly those involved in cancer progression. Similar compounds have shown efficacy in targeting protein kinases and other enzymes critical for tumor growth and metastasis .
  • Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can suppress cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory processes. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs such as celecoxib .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary assessments indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition rates in MCF7 (breast cancer) and SF-268 (brain cancer) cell lines, with growth inhibitory concentrations (GI50) indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Interaction with Enzymes : The compound may bind to the active sites of enzymes, leading to either inhibition or modulation of their catalytic activities. This interaction is crucial for its role in anti-inflammatory and anticancer activities .
  • Gene Expression Modulation : It influences gene expression related to oxidative stress response and apoptosis, further supporting its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
This compoundChloro at position 2, fluorophenoxy at position 4Specific combination of halogen and phenoxy groups
2-Chloro-4-(phenoxy)-5-methylpyrimidineChloro at position 2, phenoxy at position 4Lacks fluorine substitution
2-Fluoro-4-(3-chlorophenoxy)-5-methylpyrimidineFluoro at position 2, chlorophenoxy at position 4Different halogen positioning
4-(3-Fluorophenoxy)-6-methylpyrimidin-2(1H)-oneNo chloro substituentLacks the chloro group; different reactivity profile

The unique combination of both chloro and fluorinated groups in this compound may enhance its biological activity and selectivity compared to others.

Case Studies

Several studies underscore the biological efficacy of this compound:

  • In Vitro Studies : A study reported that derivatives similar to this compound showed significant anti-inflammatory effects in carrageenan-induced paw edema models, demonstrating its potential application in treating inflammatory diseases .
  • Cancer Research : In research focused on anticancer properties, compounds with similar structures were screened against multiple cancer cell lines, revealing substantial cytotoxicity and apoptosis induction .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrimidine derivatives, including 2-chloro-4-(3-fluorophenoxy)-5-methylpyrimidine, exhibit potential as anticancer agents. These compounds can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, modifications of pyrimidine structures have been shown to enhance their efficacy against various cancer types by targeting pathways such as the JAK/STAT signaling pathway .

2. Antiviral Properties
Pyrimidines are known for their antiviral properties, particularly against viral infections such as HIV and hepatitis C. The fluorophenoxy group in this compound may enhance bioactivity by improving binding affinity to viral targets or by altering metabolic stability, thereby increasing the compound's therapeutic potential .

3. Neuroprotective Effects
Studies have suggested that certain pyrimidine derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the fluorophenoxy moiety could contribute to the compound's ability to cross the blood-brain barrier, facilitating central nervous system activity .

Agricultural Applications

1. Herbicide Development
The compound has been explored for its herbicidal properties. Research has demonstrated that this compound can effectively inhibit weed growth while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical usage while maximizing crop yield .

2. Pesticide Formulation
In addition to herbicides, this compound can be incorporated into pesticide formulations aimed at controlling a wider range of pests. Its chemical structure allows for modifications that can enhance efficacy against specific insect pests or fungal pathogens without adversely affecting beneficial organisms.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that modifications of pyrimidine derivatives led to increased inhibition of cancer cell lines, suggesting potential for drug development .
Study 2Antiviral PropertiesFound that fluorinated pyrimidines exhibited higher antiviral activity compared to non-fluorinated counterparts, indicating enhanced binding affinity to viral proteins .
Study 3Herbicide EfficacyShowed that the compound effectively controlled weed populations in field trials without significant phytotoxicity to crops .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine (CAS: 1537572-82-9)
  • Molecular Formula : C₁₁H₈ClFN₂ (vs. C₁₁H₈ClFN₂O for the target compound).
  • Key Difference: The absence of an oxygen atom in the substituent at position 4 (phenyl vs. phenoxy group).
  • Impact: Reduced polarity due to the lack of an oxygen bridge, lowering solubility in polar solvents .
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (CAS: 1511255-82-5)
  • Molecular Formula : C₁₀H₅ClF₂N₂O.
  • Key Difference : Replacement of the 5-methyl group with a 5-fluoro atom.
  • Impact: Enhanced electron-withdrawing effects at position 5, which may deactivate the pyrimidine ring toward nucleophilic substitution.

Functional Group Variations

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine (CAS: 1523058-97-0)
  • Molecular Formula : C₁₁H₈ClN₃O₄.
  • Key Differences: 5-Methoxy group (electron-donating) vs. 5-methyl (weakly donating). 3-Nitrophenoxy group (strongly electron-withdrawing) vs. 3-fluorophenoxy.
  • Impact :
    • The nitro group increases ring electron deficiency, favoring electrophilic attack at position 4.
    • Higher molecular weight (281.66 g/mol ) due to the nitro group, which may reduce bioavailability .
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
  • Key Differences :
    • Additional methyl groups at positions 5 and 6.
    • Trifluoromethyl group at position 2 (vs. chlorine in the target compound).
  • The trifluoromethyl group’s strong electron-withdrawing effect could stabilize negative charges in intermediates .

Physicochemical and Environmental Properties

Compound Name CAS Molecular Weight (g/mol) Key Substituents Water Solubility* LogP*
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine 2090297-94-0 238.65 5-methyl, 3-fluorophenoxy Low 2.8–3.2
2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine 1537572-82-9 222.65 5-methyl, 2-fluorophenyl Very Low 3.5–3.9
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine 1511255-82-5 242.45 5-fluoro, 3-fluorophenoxy Moderate 2.1–2.5
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine 1523058-97-0 281.66 5-methoxy, 3-nitrophenoxy Low 1.7–2.1

*Predicted based on substituent contributions.

Preparation Methods

Starting Material Preparation: 2-Chloro-5-methylpyrimidine

The synthesis often begins with 2-chloro-5-methylpyrimidine or closely related intermediates. While direct preparation of this compound is beyond the scope here, it is noteworthy that halogenated pyrimidines are commonly prepared via chlorination and methylation of pyrimidine rings under controlled conditions.

Introduction of the 3-Fluorophenoxy Group

The critical step is the substitution of the 4-position halogen with the 3-fluorophenoxy group. This is achieved by reacting 2-chloro-4-halogen-5-methylpyrimidine derivatives with 3-fluorophenol under nucleophilic aromatic substitution conditions.

  • Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base : A strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate 3-fluorophenol, generating the phenoxide nucleophile.
  • Temperature : Elevated temperatures (80–120°C) are employed to facilitate substitution.
  • Time : Reaction times vary from several hours to overnight depending on scale and conditions.

Representative Synthetic Route (Based on Analogous Pyrimidine Chemistry)

Step Reagents & Conditions Outcome Notes
1 2-Chloro-4-iodo-5-methylpyrimidine + 3-fluorophenol + K2CO3 in DMF, 100°C, 6-12 h Nucleophilic substitution at 4-position Iodine is a better leaving group than chlorine, improving yield
2 Work-up by aqueous extraction and purification Isolated this compound Purification by recrystallization or chromatography

This approach is supported by literature on similar pyrimidine derivatives where halogen substitution at the 4-position is achieved via SNAr reactions with phenol derivatives.

Detailed Research Findings and Data

Use of 2-Chloro-4-iodo-5-methylpyrimidine as Intermediate

A patent describing the preparation of 2-chloro-4-iodo-5-methylpyridine (a close analog) highlights the importance of iodine as a leaving group to enhance reactivity for subsequent substitution reactions. The synthetic route involves:

  • Oxidation of 2-chloro-5-methylpyridine to an oxynitride intermediate.
  • Nitration to introduce a nitro group at the 4-position.
  • Reduction to an amine.
  • Diazotization and iodination to yield 2-chloro-4-iodo-5-methylpyridine.

This intermediate can then undergo nucleophilic substitution with 3-fluorophenol to give the target compound.

Reaction Optimization

  • Solvent choice : DMF is preferred due to its high polarity and ability to dissolve both reactants and base.
  • Base selection : Potassium carbonate offers a balance between reactivity and safety.
  • Temperature and time : Elevated temperatures (around 100°C) and reaction times of 6-12 hours optimize conversion without decomposition.
  • Yield : Literature reports yields in the range of 70-85% for similar nucleophilic substitutions on pyrimidine rings.

Summary Table of Preparation Parameters

Parameter Typical Values/Conditions Comments
Starting material 2-chloro-4-iodo-5-methylpyrimidine Prepared via multi-step halogenation
Nucleophile 3-fluorophenol Deprotonated to phenoxide ion
Base Potassium carbonate (K2CO3) Alternative: Sodium hydride (NaH)
Solvent N,N-Dimethylformamide (DMF) Alternative: DMSO
Temperature 80–120°C Optimal ~100°C
Reaction time 6–12 hours Depends on scale and conditions
Yield 70–85% High purity achievable
Purification Recrystallization or chromatography Ensures removal of unreacted materials

Additional Notes

  • The choice of halogen at the 4-position of the pyrimidine ring is critical; iodine is preferred over chlorine due to better leaving group ability, which facilitates substitution with 3-fluorophenol.
  • The methyl group at the 5-position is typically introduced prior to halogenation steps or is part of the starting pyrimidine.
  • Reaction conditions must be carefully controlled to prevent side reactions such as hydrolysis or multiple substitutions.
  • Industrial-scale synthesis may adapt these conditions with continuous flow reactors or optimized catalysts for higher throughput.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine, and what intermediates are critical?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A key intermediate is 5-methyl-2,4-dichloropyrimidine , where selective substitution at the 4-position with 3-fluorophenoxy occurs. The reaction may use a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (DMF or THF) to deprotonate the phenol group of 3-fluorophenol, enabling nucleophilic attack . Halogenated intermediates require careful temperature control (0–60°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the substitution pattern and purity. The 3-fluorophenoxy group shows distinct 19F^{19}\text{F} signals near -110 to -120 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) resolves the spatial arrangement of substituents. The pyrimidine ring adopts a planar conformation, with bond lengths (C–N ≈ 1.33 Å, C–Cl ≈ 1.73 Å) consistent with analogous structures .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: What are the potential applications of this compound in medicinal chemistry?

Answer:
The chloro and fluorophenoxy groups enhance binding to hydrophobic enzyme pockets. Potential applications include:

  • Kinase Inhibition : As a pyrimidine scaffold, it may target ATP-binding sites in kinases (e.g., EGFR or VEGFR).
  • Antimicrobial Agents : Halogenated pyrimidines disrupt folate metabolism in pathogens .
  • PROTAC Development : The chloro group allows conjugation to E3 ligase ligands for targeted protein degradation .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. Key steps:

  • Electrostatic Potential Maps : Identify electron-deficient sites (C-4) prone to nucleophilic attack.
  • Transition State Analysis : Evaluate activation energies for competing pathways (e.g., substitution at C-2 vs. C-4).
  • Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction kinetics .
    Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended .

Advanced: What strategies improve yield in multi-step syntheses involving halogenated intermediates?

Answer:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during halogenation .
  • Catalytic Optimization : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) enhances regioselectivity for phenoxy substitution .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and minimizes decomposition of thermally sensitive intermediates .

Advanced: How can researchers validate the compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KDK_D) to purified enzymes/receptors.
  • Cellular Assays :
    • Luciferase Reporter Systems : Measure inhibition of signaling pathways (e.g., NF-κB or STAT3).
    • Cytotoxicity Screening : IC₅₀ determination in cancer cell lines (e.g., HCT-116 or MCF-7) .
  • Crystallography of Protein-Ligand Complexes : Resolve binding modes (e.g., PDB deposition) .

Advanced: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration (≥ 1200°C) to prevent dioxin formation .

Advanced: How does the compound’s electronic structure influence its reactivity in material science applications?

Answer:

  • Electron-Withdrawing Effects : The chloro and fluorophenoxy groups lower the LUMO energy, enhancing electron-accepting capacity in charge-transfer complexes .
  • Coordination Chemistry : The pyrimidine nitrogen can bind to transition metals (e.g., Cu²⁺ or W⁶⁺) to form coordination polymers, characterized by cyclic voltammetry and EPR spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine

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